4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

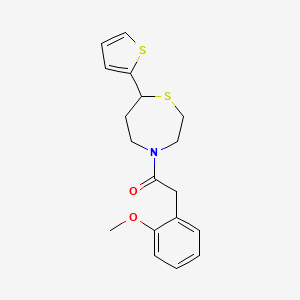

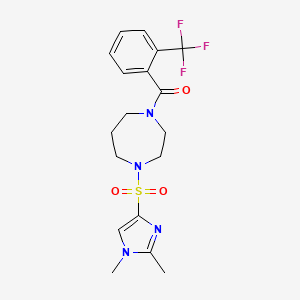

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClFN4O2S and a molecular weight of 262.65 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antibacterial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

The safety and hazards of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. According to one source, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Similar compounds have shown potent antibacterial activity againstEnterobacter aerogenes and Bacillus subtilis . These bacteria could be potential targets for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that inhibit bacterial growth .

Biochemical Pathways

It’s likely that the compound interferes with essential bacterial processes, leading to downstream effects that inhibit bacterial growth .

Pharmacokinetics

The minimum inhibitory concentration (mic) values of similar compounds range from114–160 µg/mL against Enterobacter aerogenes and 75–180 µg/mL against Bacillus subtilis , indicating their bioavailability.

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antibacterial effects .

Action Environment

Similar compounds have shown thermal stabilities with decomposition temperatures ranging from171 to 270 °C , suggesting that this compound may also exhibit stability under various environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride typically involves the introduction of the tetrazole ring onto a fluorobenzene derivative, followed by the sulfonylation reaction. One common method includes the following steps:

Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoro-3-nitrobenzene.

Reduction: The nitro group is then reduced to an amine group, resulting in 4-fluoro-3-aminobenzene.

Tetrazole Formation: The amine group reacts with sodium azide and a suitable catalyst to form the tetrazole ring, yielding 4-fluoro-3-(1H-tetrazol-5-yl)benzene.

Sulfonylation: Finally, the tetrazole derivative undergoes sulfonylation with chlorosulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, copper

Solvents: Dichloromethane, toluene, ethanol

Conditions: Room temperature to reflux, inert atmosphere (e.g., nitrogen or argon)

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-3-nitrobenzenesulfonyl chloride

- 4-Fluoro-3-aminobenzenesulfonyl chloride

- 4-Fluoro-3-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Eigenschaften

IUPAC Name |

4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZOUUXCUIAFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2442128.png)

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2442133.png)

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)

![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2442143.png)